molecular formula C9H6BrNO2 B5356763 2-amino-3-bromo-4H-chromen-4-one

2-amino-3-bromo-4H-chromen-4-one

Cat. No. B5356763
M. Wt: 240.05 g/mol
InChI Key: ULIVPNIIIZRVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-bromo-4H-chromen-4-one, also known as ABC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of chromenones, and its unique chemical structure makes it an interesting molecule to study.

Mechanism of Action

The mechanism of action of 2-amino-3-bromo-4H-chromen-4-one is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes involved in inflammation and cancer, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of the production of inflammatory cytokines, the reduction of oxidative stress, and the induction of cell death in cancer cells.

Advantages and Limitations for Lab Experiments

2-amino-3-bromo-4H-chromen-4-one has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and broad range of potential applications. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 2-amino-3-bromo-4H-chromen-4-one, including the development of novel this compound derivatives with improved properties, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in material science and environmental science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules in biological systems.

Synthesis Methods

The synthesis of 2-amino-3-bromo-4H-chromen-4-one can be achieved through several methods, including the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with malonic acid in the presence of a catalyst. Another method involves the reaction of 3-bromo-4-hydroxycoumarin with ammonia in the presence of a catalyst.

Scientific Research Applications

2-amino-3-bromo-4H-chromen-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metals in water.

properties

IUPAC Name

2-amino-3-bromochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-8(12)5-3-1-2-4-6(5)13-9(7)11/h1-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIVPNIIIZRVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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